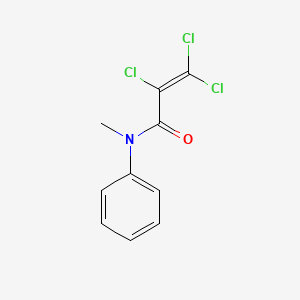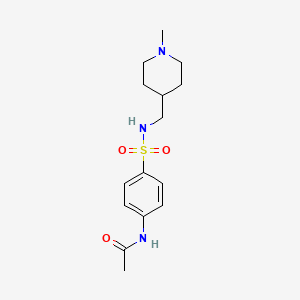
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Pyridazine is another heterocyclic compound that contains two adjacent nitrogen atoms .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively . It possesses intramolecular hydrogen bonding .Scientific Research Applications
Antimicrobial Properties
The compound's potential for antimicrobial applications is highlighted in a study focusing on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, showing promise as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiviral Applications
Research on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to the compound, demonstrates potential as antirhinovirus agents (Hamdouchi et al., 1999).
Antitumor Effects
A study on benzimidazoles and their antitumor effects, incorporating similar structures, reveals significant antitumor activity against various cancer cell lines (El‐All et al., 2015).
Antiulcer Agents
Investigations into substituted imidazo[1,2-a]pyridines, related to the compound , have found promising gastric antisecretory and cytoprotective properties, suggesting potential as antiulcer agents (Kaminski et al., 1985).
Insecticidal Properties
A study on heterocycles incorporating a thiadiazole moiety, similar to the compound, showcases efficacy as insecticidal agents against Spodoptera littoralis, indicating potential in agricultural applications (Fadda et al., 2017).
Cardioactive Applications
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, related to the compound in focus, is a key structural element in many cardio-active agents, highlighting its potential in cardiovascular therapies (Imran & Abida, 2016).
Mechanism of Action
Target of Action
It is known that many imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that many pyridazinone derivatives, which this compound is a part of, inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
It is known that imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.
Result of Action
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the solubility of imidazole-containing compounds in water and other polar solvents could potentially influence their action and efficacy .
properties
IUPAC Name |
N-cyclopentyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(22-16-3-1-2-4-16)13-27-20-10-9-18(23-24-20)15-5-7-17(8-6-15)25-12-11-21-14-25/h5-12,14,16H,1-4,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYXWABCBQLZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2892728.png)
![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)


![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)


